4-Methoxybenzo[d][1,3]dioxole-2-thione
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Overview
Description
4-Methoxybenzo[d][1,3]dioxole-2-thione is an organic compound characterized by a methoxy group attached to a benzo[d][1,3]dioxole ring system with a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4-methoxybenzo[d][1,3]dioxole with sulfurizing agents under controlled conditions. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Methoxybenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and protein function. Additionally, the compound’s aromatic structure allows it to interact with various receptors and enzymes, influencing cellular processes .
Comparison with Similar Compounds
4-Methoxybenzo[d][1,3]dioxole: Lacks the thione group but shares the dioxole ring system.
Benzo[d][1,3]dioxole-2-thione: Similar structure but without the methoxy group.
4-Methoxybenzo[d][1,3]dioxole-2-one: Contains a carbonyl group instead of a thione group.
Uniqueness: 4-Methoxybenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a methoxy group and a thione group on the dioxole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H6O3S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
4-methoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H6O3S/c1-9-5-3-2-4-6-7(5)11-8(12)10-6/h2-4H,1H3 |
InChI Key |
BYAFPZLBWVGIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=S)O2 |
Origin of Product |
United States |
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